6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both pyrazole and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable dihydropyridazinone precursor in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in a solvent like 1,4-dioxane and requires heating under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism by which 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrazole and pyridazinone moieties may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole: A precursor in the synthesis of the compound.
2,3-Dihydropyridazin-3-one: Another precursor used in the synthesis.
Uniqueness
6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of pyrazole and pyridazinone rings in its structure.
Properties
Molecular Formula |
C7H7N5O |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-(3-amino-1H-pyrazol-5-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H7N5O/c8-6-3-5(10-11-6)4-1-2-7(13)12-9-4/h1-3H,(H,12,13)(H3,8,10,11) |
InChI Key |
NEBVNCMJAIIBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CC(=NN2)N |
Origin of Product |
United States |
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